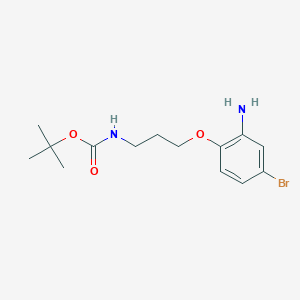
Tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate is an organic compound that features a tert-butyl carbamate protecting group attached to a 3-(2-amino-4-bromophenoxy)propyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-bromophenol and tert-butyl carbamate.
Formation of Intermediate: The 2-amino-4-bromophenol is reacted with a suitable alkylating agent, such as 3-bromopropylamine, under basic conditions to form the intermediate 3-(2-amino-4-bromophenoxy)propylamine.
Protection of Amine Group: The intermediate is then treated with tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to protect the amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for deprotection of the tert-butyl carbamate group.
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used. For example, using sodium azide would yield the corresponding azide derivative.
Deprotection: The major product is the free amine, 3-(2-amino-4-bromophenoxy)propylamine.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including those with biological activity.
Biological Studies: It can be used in studies involving the modification of proteins or peptides, where the carbamate group acts as a protecting group for amines.
Wirkmechanismus
The mechanism of action of tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate depends on its specific application. In general, the compound can act as a prodrug, where the carbamate group is cleaved in vivo to release the active amine. The released amine can then interact with its molecular targets, such as enzymes or receptors, to exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (3-(2-amino-4-chlorophenoxy)propyl)carbamate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl (3-(2-amino-4-fluorophenoxy)propyl)carbamate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The bromine atom also influences the compound’s reactivity and biological activity, making it distinct from its chlorine and fluorine analogs.
Eigenschaften
Molekularformel |
C14H21BrN2O3 |
|---|---|
Molekulargewicht |
345.23 g/mol |
IUPAC-Name |
tert-butyl N-[3-(2-amino-4-bromophenoxy)propyl]carbamate |
InChI |
InChI=1S/C14H21BrN2O3/c1-14(2,3)20-13(18)17-7-4-8-19-12-6-5-10(15)9-11(12)16/h5-6,9H,4,7-8,16H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
UKSKXGJGUYVGDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCOC1=C(C=C(C=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


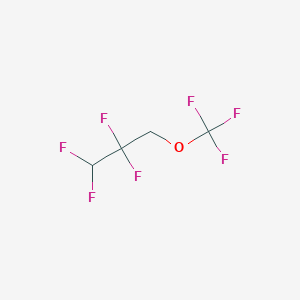
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12084347.png)
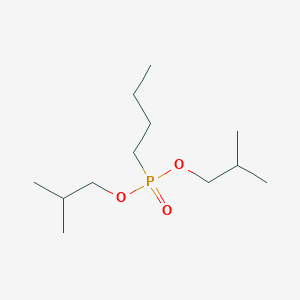

![7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12084386.png)


![N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)

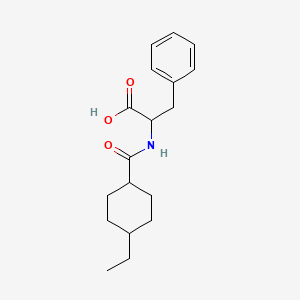


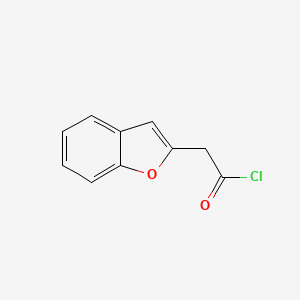
![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)
